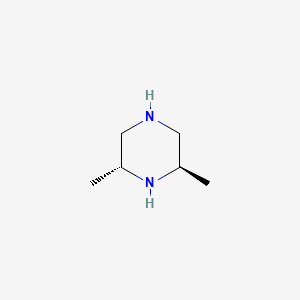

(2R,6R)-2,6-dimethylpiperazine

描述

(2R,6R)-2,6-Dimethylpiperazine is a chiral compound with two methyl groups attached to the second and sixth positions of the piperazine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R,6R)-2,6-dimethylpiperazine typically involves the cyclization of appropriate diamines or the reduction of diketopiperazines. One common method is the reduction of 2,6-dimethylpiperazine-1,4-dione using reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of diketopiperazines or the use of chiral catalysts to ensure the desired stereochemistry. The process parameters, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity.

化学反应分析

Types of Reactions: (2R,6R)-2,6-Dimethylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert diketopiperazines to this compound using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: this compound from diketopiperazines.

Substitution: N-substituted derivatives of this compound.

科学研究应用

Inhibition of Carbamoyl Phosphate Synthetase 1 (CPS1)

One of the notable applications of (2R,6R)-2,6-dimethylpiperazine is its role as an allosteric inhibitor of CPS1, a target in cancer therapy. Research has demonstrated that this compound can effectively inhibit CPS1 activity, which is crucial in certain cancer types where CPS1 overexpression aids tumor growth by regulating ammonia levels.

- Case Study : A study identified this compound derivatives as potent inhibitors of CPS1. The compound H3B-374 was shown to have an IC₅₀ of 360 nM, significantly enhancing the activity compared to other stereoisomers .

| Compound | IC₅₀ (nM) | Binding Interaction |

|---|---|---|

| H3B-374 | 360 | Allosteric pocket |

| H3B-616 | 66 | Improved potency |

Melanocortin Receptor Modulation

This compound has also been explored for its effects on melanocortin receptors. Compounds derived from piperazine structures have been identified as selective agonists or antagonists for the melanocortin subtype-4 receptor, which is implicated in obesity and metabolic regulation.

- Case Study : A series of piperazine derivatives were optimized to enhance binding affinity at the human MC4 receptor. One compound exhibited a Ki value of 3.2 nM, showcasing the potential for developing treatments targeting metabolic disorders .

Synthesis and Structural Insights

The synthesis of this compound and its derivatives often involves structure-activity relationship (SAR) studies to optimize their pharmacological properties.

- Structural Insights : The cocrystal structure of H3B-374 bound to CPS1 revealed critical binding interactions that inform further optimization strategies for enhancing potency and selectivity .

Antibacterial Activity

Recent studies have investigated the use of this compound derivatives as potential antibacterial agents against Mycobacterium tuberculosis. These compounds demonstrated significant inhibitory activity against DNA gyrase, a crucial enzyme for bacterial DNA replication.

作用机制

The mechanism of action of (2R,6R)-2,6-dimethylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets.

Molecular Targets and Pathways:

Enzymes: this compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

Receptors: The compound may bind to receptors in the central nervous system, affecting neurotransmission and signaling pathways.

相似化合物的比较

(2S,6S)-2,6-Dimethylpiperazine: The enantiomer of (2R,6R)-2,6-dimethylpiperazine with different stereochemistry.

2,5-Dimethylpiperazine: A structural isomer with methyl groups at different positions.

2,6-Dimethylmorpholine: A related compound with an oxygen atom in the ring structure.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to its isomers and related compounds.

生物活性

(2R,6R)-2,6-Dimethylpiperazine is a chiral compound belonging to the piperazine family, characterized by its six-membered ring structure containing two nitrogen atoms. Its specific stereochemistry significantly influences its biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it acts as an allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) , which is crucial for synaptic transmission and plasticity in the brain. This interaction enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent mechanism that is independent of N-methyl-D-aspartate receptors (NMDARs) .

Biochemical Pathways Influenced:

- Long-term potentiation

- G13 signaling pathway

- Integrin signaling pathway

- Platelet activation

- MAPK signaling pathway .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant Effects : Compounds with similar piperazine structures have been studied for their potential antidepressant properties. The modulation of AMPARs may contribute to mood regulation .

- Antimicrobial Activity : Some studies suggest that derivatives of this compound may exhibit selective antimicrobial activity against pathogens such as Mycobacterium tuberculosis .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can modulate various biochemical pathways critical for cellular function .

Study 1: Allosteric Modulation of CPS1

A study investigated the effects of various stereoisomers of 2,6-dimethylpiperazines on carbamoyl phosphate synthetase 1 (CPS1). The (2R,6R) isomer demonstrated an 18-fold enhancement in activity compared to other isomers, with an IC50 value of 360 nM. This highlights the importance of stereochemistry in determining biological efficacy .

Study 2: Antimicrobial Potency Against Mycobacterium tuberculosis

In research focused on DNA gyrase inhibitors, compounds derived from this compound showed significant inhibitory potency against Mtb DNA gyrase. One compound demonstrated an IC50 value of 2.0 μM and lower minimum inhibitory concentrations (MICs) compared to standard treatments .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Potential modulation of AMPARs | |

| Antimicrobial | Inhibitory effects on Mtb DNA gyrase | |

| Enzyme Inhibition | Modulation of CPS1 activity |

| Mechanism | Description | Reference |

|---|---|---|

| AMPAR Modulation | Enhances excitatory synaptic transmission | |

| Long-term Potentiation | Influences synaptic plasticity | |

| G13 Signaling Pathway | Affects cellular signaling pathways |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (2R,6R)-2,6-dimethylpiperazine, and how do reaction conditions influence yield and stereoselectivity?

The synthesis of this compound often involves chiral starting materials or resolution techniques. For example, (S)-ethyl lactate can be used as a precursor, undergoing sequential amination, cyclization, and hydrogenation steps under controlled conditions (e.g., 90°C in acetonitrile/water mixtures with K₂CO₃ as a base) to achieve high enantiomeric purity . Catalytic reductive amination of glycerol with methylamine at high hydrogen pressure (100 bar) and temperature (200°C) offers an alternative route, though yields may vary depending on catalyst selection and reaction time .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Key methods include:

- NMR spectroscopy : To verify stereochemistry and substituent positions (e.g., distinguishing cis/trans isomers via coupling constants) .

- IR spectroscopy : To monitor functional groups (e.g., NH stretching modes at ~3300 cm⁻¹) and compare with reference spectra .

- X-ray crystallography : For absolute configuration determination, particularly in pharmaceutical intermediates .

- HPLC with chiral columns : To assess enantiomeric excess and resolve racemic mixtures .

Q. What safety protocols are essential for handling this compound?

The compound is a mild irritant (Safety Code S26/S36). Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at room temperature, away from oxidizing agents. Monitor for decomposition products (e.g., amines) under prolonged heat exposure .

Advanced Research Questions

Q. How does stereochemistry impact biological activity in antituberculosis drug candidates?

In spiro-pyrimidinetrione gyrase inhibitors, the (2R,6R) configuration enhances selectivity for Mycobacterium tuberculosis (Mtb) over Gram-negative pathogens. Structure-activity relationship (SAR) studies show that axial methyl groups improve target binding and reduce off-target cytotoxicity. MIC assays against Mtb (H37Rv strain) and HepG2 cells are critical for optimizing therapeutic indices .

Q. What methodological approaches resolve contradictions in CO₂ absorption efficiency between piperazine derivatives?

ATR-FTIR studies reveal that this compound forms carbamate intermediates more readily than 2,5-dimethyl derivatives due to steric hindrance differences. Spectral deconvolution of ν(C=O) and ν(N-H) bands at 1640–1680 cm⁻¹ quantifies carbamate/bicarbonate ratios, linking structural variations to absorption kinetics .

Q. How can catalytic amination of bio-renewable feedstocks like glycerol be optimized for sustainable production?

Using Ru-based catalysts under high H₂ pressure (100–150 bar), glycerol reacts with methylamine to yield this compound. Key parameters include:

- Temperature : 180–220°C balances reaction rate and byproduct formation.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve amine solubility.

- Reaction time : Extended durations (>48 h) favor cyclization but risk over-reduction .

Q. What strategies improve chiral resolution in large-scale synthesis?

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures.

- Diastereomeric salt formation : Use chiral acids (e.g., L-tartaric acid) to precipitate one enantiomer.

- Simulated moving bed (SMB) chromatography : For continuous separation with >99% enantiomeric excess .

Q. How do substituent effects influence physicochemical properties like logD and solubility?

Methyl groups at the 2,6-positions increase hydrophobicity (logD ~0.8) compared to unsubstituted piperazine (logD ~-1.2). Solubility can be enhanced via salt formation (e.g., hydrochloride) or co-solvents (e.g., PEG-400). Computational modeling (QSPR) predicts bioavailability and guides formulation design .

Q. Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reported melting points (106–111°C vs. 108–111°C)?

Variations arise from purity differences (e.g., residual solvents) or polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorph transitions and recrystallize samples from ethanol/water mixtures for standardization .

Q. Why do catalytic amination yields vary across studies (10–92%)?

Factors include:

属性

IUPAC Name |

(2R,6R)-2,6-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNWESYYDINUHV-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296419 | |

| Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21655-49-2 | |

| Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。